3,5-Dichloro-6-[(3,5-di-tert-butyl-4-hydroxyphenyl)sulfanyl]pyridine-2-carbonitrile
Overview
Description
3,5-Dichloro-6-[(3,5-di-tert-butyl-4-hydroxyphenyl)sulfanyl]pyridine-2-carbonitrile is a complex organic compound known for its unique structural features and potential applications in various fields. This compound is characterized by the presence of a pyridine ring substituted with chlorine atoms, a hydroxyphenyl group, and a carbonitrile group. The tert-butyl groups provide steric hindrance, which can influence the compound’s reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-6-[(3,5-di-tert-butyl-4-hydroxyphenyl)sulfanyl]pyridine-2-carbonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the pyridine ring: This can be achieved through a cyclization reaction involving suitable precursors.
Introduction of the chlorine atoms: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride can be employed.
Attachment of the hydroxyphenyl group: This step may involve a coupling reaction, such as a Suzuki-Miyaura coupling, using appropriate boronic acids and palladium catalysts.
Formation of the carbonitrile group: This can be done through a nucleophilic substitution reaction using cyanide sources like sodium cyanide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-6-[(3,5-di-tert-butyl-4-hydroxyphenyl)sulfanyl]pyridine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The carbonitrile group can be reduced to form amines.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst can be employed.
Substitution: Nucleophiles like sodium azide or thiourea can be used under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,5-Dichloro-6-[(3,5-di-tert-butyl-4-hydroxyphenyl)sulfanyl]pyridine-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antioxidant due to the presence of the hydroxyphenyl group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a stabilizer in polymers.
Mechanism of Action
The mechanism of action of 3,5-Dichloro-6-[(3,5-di-tert-butyl-4-hydroxyphenyl)sulfanyl]pyridine-2-carbonitrile involves its interaction with various molecular targets:
Antioxidant Activity: The hydroxyphenyl group can scavenge free radicals, thereby protecting cells from oxidative damage.
Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.
DNA Interaction: The carbonitrile group can interact with DNA, potentially leading to anticancer effects by inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
3,5-di-tert-butyl-4-hydroxybenzyl alcohol: Similar antioxidant properties but lacks the pyridine and carbonitrile groups.
3,5-dichloro-2-hydroxybenzaldehyde: Shares the dichloro and hydroxy groups but has different reactivity due to the aldehyde group.
2,6-di-tert-butyl-4-methylphenol: Known for its antioxidant properties but lacks the pyridine and carbonitrile groups.
Uniqueness
3,5-Dichloro-6-[(3,5-di-tert-butyl-4-hydroxyphenyl)sulfanyl]pyridine-2-carbonitrile is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of the pyridine ring and carbonitrile group distinguishes it from other similar compounds, providing unique opportunities for research and application.
Properties
IUPAC Name |
3,5-dichloro-6-(3,5-ditert-butyl-4-hydroxyphenyl)sulfanylpyridine-2-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22Cl2N2OS/c1-19(2,3)12-7-11(8-13(17(12)25)20(4,5)6)26-18-15(22)9-14(21)16(10-23)24-18/h7-9,25H,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSRJOHYEZKLQQI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)SC2=C(C=C(C(=N2)C#N)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22Cl2N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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